Phenoprolamine Hydrochloride

Overview

Description

Phenoprolamine Hydrochloride (PHC) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. PHC has a wide variety of biochemical and physiological effects, and has been used in a number of studies related to drug development, toxicology, and biochemistry.

Scientific Research Applications

Phenolic Compounds and Health Benefits

Dietary Phenolamides

Phenolamides, including compounds like avenanthramides found in oats, have shown anti-inflammatory, antioxidant, anti-itch, and anti-atherogenic activities. Despite limited specific data on Phenoprolamine Hydrochloride, this highlights the potential health benefits of related phenolic compounds (Wang, Snooks, & Sang, 2020).

Chlorogenic Acid

Known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and other therapeutic roles. Chlorogenic Acid's wide availability and potent biological activities present an example of how phenolic acids, possibly including derivatives or structurally related compounds like this compound, could be beneficial (Naveed et al., 2018).

Phenolics in Plant-Based Applications

Bound Phenolics in Foods

The study of bound phenolic compounds in food sources emphasizes the importance of phenolics in nutritional and functional food development. This suggests avenues for research into the application of specific phenolics in dietary contexts (Acosta-Estrada, Gutiérrez-Uribe, & Serna-Saldívar, 2014).

Antiviral Properties of Phenothiazines

While focusing on a different class, the antiviral activity of compounds such as chlorpromazine and thioridazine against RNA viruses suggests a potential research area for this compound if structurally or functionally related (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

Therapeutic Potential of Phenolic Compounds

Phenolamides' Pharmacological Interests

With antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties, phenolamides serve as a model for exploring the therapeutic potential of related compounds, potentially including this compound (Roumani et al., 2020).

Fermentation and Phenolic Bioactivity

The transformation of phenolic profiles through fermentation indicates that specific processing or synthesis techniques could modify or enhance the bioactivity of phenolic compounds, hinting at research directions for enhancing the therapeutic efficacy of compounds like this compound (Leonard et al., 2021).

Mechanism of Action

Target of Action

Phenoprolamine Hydrochloride primarily targets the Adrenergic receptor alpha-1 (ADRA1) . ADRA1 is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .

Mode of Action

This compound acts as an ADRA1 antagonist . It directly interacts with alpha-adrenergic receptors, more specifically with alpha-1 receptors, and to a lesser degree, beta-adrenergic receptors in the mucosa of the respiratory tract . The stimulation of alpha-adrenergic receptors produces vasoconstriction, reduces tissue hyperemia, edema, and nasal congestion, and increases nasal airway patency .

Pharmacokinetics

The pharmacokinetics of this compound was assessed in a study involving healthy Chinese subjects . The study found that system exposure (AUC, Cmax) increased with respect to dose at 30-120 mg, whereas AUC raised disproportionately with dose escalating from 120 to 240 mg . The absorption of this compound was unaffected by food . Steady-state plasma concentration was achieved after approximately 4-5 days of repeated twice-daily dosing .

Result of Action

The primary result of this compound’s action is the reduction of tissue hyperemia, edema, and nasal congestion, and the increase of nasal airway patency . This is achieved through its antagonistic action on the ADRA1 receptors, leading to vasoconstriction .

Action Environment

While specific environmental factors influencing the action of this compound were not found in the search results, it is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs. These can include factors such as diet, lifestyle, and co-administration of other drugs. For instance, the absorption of this compound was found to be unaffected by food , indicating that its action is stable across different dietary conditions.

Biochemical Analysis

Biochemical Properties

Phenoprolamine Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets adrenergic receptor alpha-1 (ADRA1), acting as an antagonist . This interaction inhibits the receptor’s activity, leading to vasodilation and reduced blood pressure. Additionally, this compound has been shown to interact with P-glycoprotein (P-gp), a transporter protein involved in multidrug resistance, enhancing the cytotoxicity of certain chemotherapeutic agents .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has neuroprotective and cardioprotective effects, which are attributed to its ability to inhibit ADRA1 . This inhibition leads to reduced calcium influx in vascular smooth muscle cells, resulting in vasodilation. Additionally, this compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to adrenergic receptor alpha-1, where it acts as an antagonist . This binding prevents the receptor from interacting with its natural ligands, such as norepinephrine, thereby inhibiting the receptor’s activity. This inhibition leads to vasodilation and reduced blood pressure. Furthermore, this compound has been shown to inhibit P-glycoprotein, enhancing the intracellular accumulation of chemotherapeutic agents and overcoming multidrug resistance in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its pharmacological activity over extended periods. It undergoes degradation under certain conditions, which can affect its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces blood pressure without significant adverse effects. At higher doses, it can cause toxic effects, including hypotension and bradycardia . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion . The compound’s metabolism affects its pharmacokinetics and overall efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as P-glycoprotein, which influences its intracellular accumulation and distribution . The compound’s distribution is also affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic effects . Understanding these transport and distribution mechanisms is essential for optimizing its clinical use.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target receptors and transporters . The compound’s localization is influenced by various factors, including its chemical structure and post-translational modifications. These factors determine its ability to reach specific cellular compartments and exert its pharmacological effects.

properties

IUPAC Name |

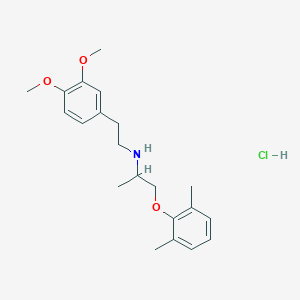

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3.ClH/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5;/h6-10,13,17,22H,11-12,14H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMNNEPMKDJBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435143 | |

| Record name | Phenoprolamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93933-71-2 | |

| Record name | Phenoprolamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

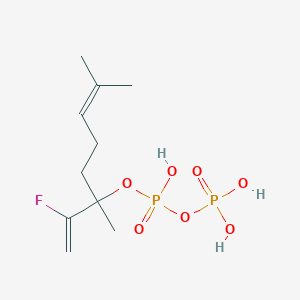

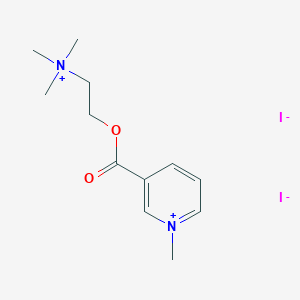

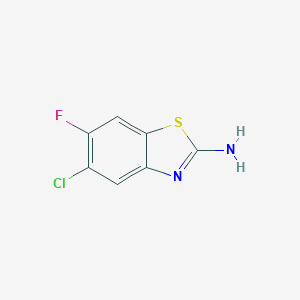

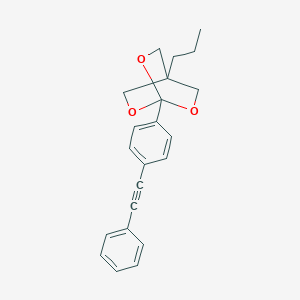

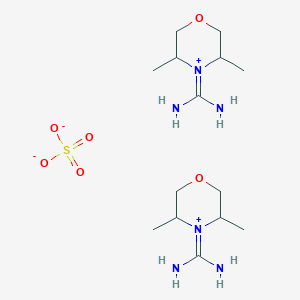

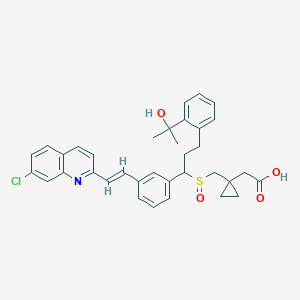

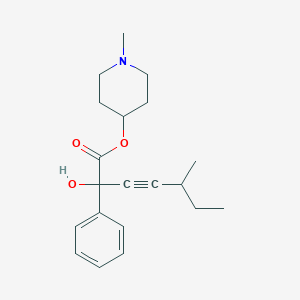

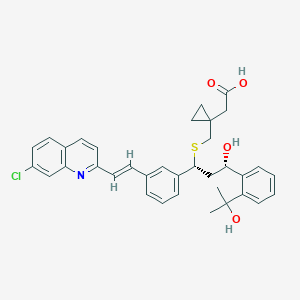

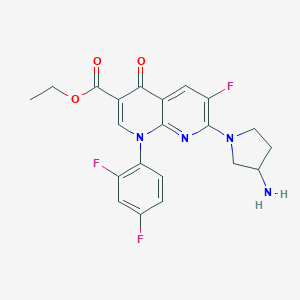

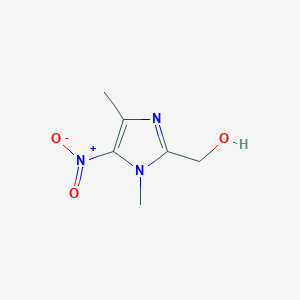

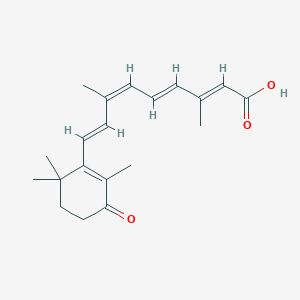

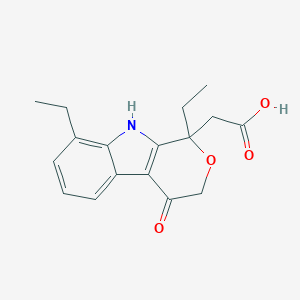

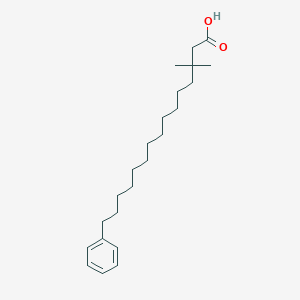

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.